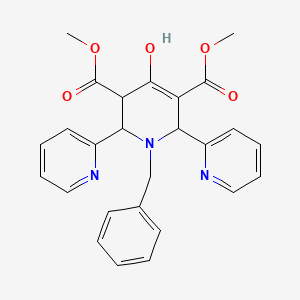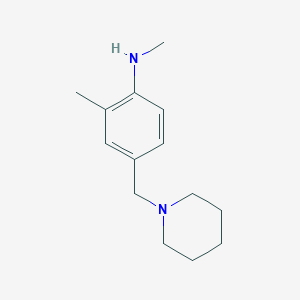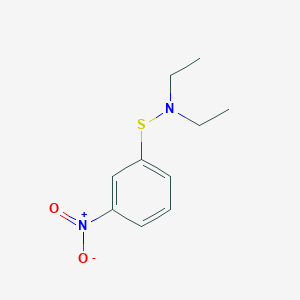
N-ethyl-N-(3-nitrophenyl)sulfanylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-(3-nitrophenyl)sulfanylethanamine is an organosulfur compound characterized by the presence of a sulfur-nitrogen bond. This compound is part of a broader class of sulfenamides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and polymers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(3-nitrophenyl)sulfanylethanamine typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, making it an efficient and environmentally friendly process . The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and reduces waste generation. The use of catalysts such as transition metal complexes can further enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
N-ethyl-N-(3-nitrophenyl)sulfanylethanamine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: N-ethyl-N-(3-aminophenyl)sulfanylethanamine.
Substitution: Various N-alkyl or N-aryl derivatives.
Wissenschaftliche Forschungsanwendungen
N-ethyl-N-(3-nitrophenyl)sulfanylethanamine has found applications in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological thiols.
Medicine: Explored for its potential use in drug design, particularly in the development of new antibiotics and anticancer agents.
Industry: Utilized as a vulcanization accelerator in the rubber industry.
Wirkmechanismus
The mechanism by which N-ethyl-N-(3-nitrophenyl)sulfanylethanamine exerts its effects involves the interaction of its sulfur-nitrogen bond with various molecular targets. This interaction can lead to the formation of reactive intermediates that can modify biological molecules such as proteins and nucleic acids. The nitro group can also participate in redox reactions, further contributing to the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-ethyl-N-(3-aminophenyl)sulfanylethanamine: A reduced form of the compound with an amino group instead of a nitro group.
N-ethyl-N-(3-methoxyphenyl)sulfanylethanamine: A derivative with a methoxy group instead of a nitro group.
Uniqueness
N-ethyl-N-(3-nitrophenyl)sulfanylethanamine is unique due to the presence of both a nitro group and a sulfur-nitrogen bond. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
61076-30-0 |
|---|---|
Molekularformel |
C10H14N2O2S |
Molekulargewicht |
226.30 g/mol |
IUPAC-Name |
N-ethyl-N-(3-nitrophenyl)sulfanylethanamine |
InChI |
InChI=1S/C10H14N2O2S/c1-3-11(4-2)15-10-7-5-6-9(8-10)12(13)14/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
RJBSNRVRNPOWDA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)SC1=CC=CC(=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



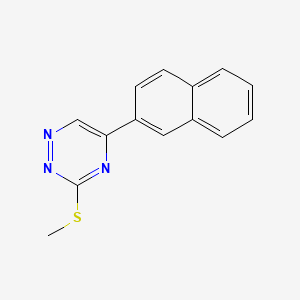

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-3-phenylmethoxyphenyl)acetamide](/img/structure/B14009094.png)
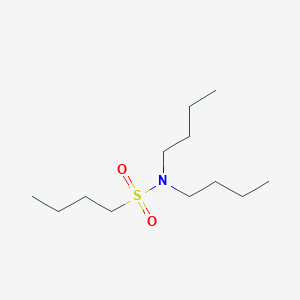
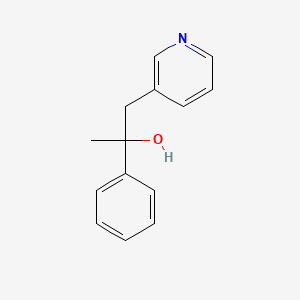

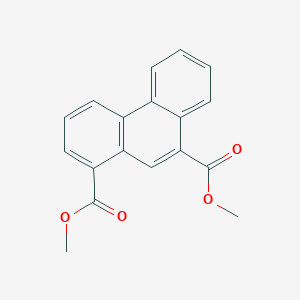
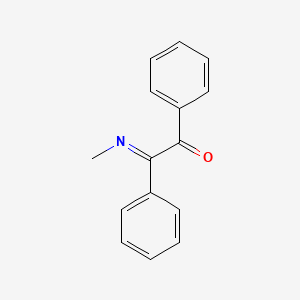
![1-Piperidinecarboxylic acid, 4-[4-[(2,6-dioxo-3-piperidinyl)amino]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B14009132.png)
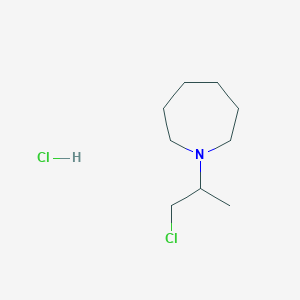
![Ethyl 5,7-dichloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B14009137.png)
